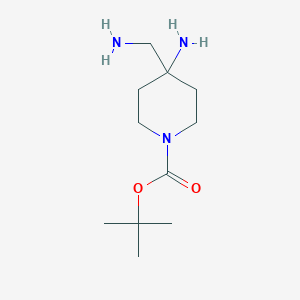

Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRZXIHYVYRFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629283 | |

| Record name | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871115-32-1 | |

| Record name | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS 871115-32-1)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS No. 871115-32-1), a pivotal building block in modern medicinal chemistry. This document delves into its physicochemical properties, outlines a robust and logical synthetic strategy, provides expected analytical characterizations, and explores its application in the synthesis of advanced therapeutic agents. The unique structural feature of a geminal diamine on a piperidine scaffold offers chemists a versatile platform for introducing critical pharmacophoric elements. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics, particularly in the fields of neurodegenerative disease and beyond.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of a vast number of clinically approved drugs.[1] Its saturated, six-membered heterocyclic structure provides an ideal framework that is metabolically stable and offers a three-dimensional vector for substituents, enabling precise interaction with biological targets.[1] The subject of this guide, this compound, is a specialized derivative that capitalizes on these advantages.

Its key features include:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen renders it amenable to a wide range of synthetic transformations under both acidic and basic conditions, while allowing for orthogonal deprotection when required.

-

A Quaternary Substituted Carbon: The C4 position is substituted with two distinct primary amine functionalities, creating a spiro-like center of complexity.

-

Geminal Diamine Functionality: The 4-amino and 4-(aminomethyl) groups provide two nucleophilic centers with different steric environments, allowing for selective derivatization to build complex molecular architectures. This is particularly valuable for creating ligands that can form multiple hydrogen bonds or act as linkers in more complex systems like PROTACs.

This unique combination of features makes CAS 871115-32-1 a valuable starting material for constructing novel chemical entities with tailored pharmacological profiles.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its safe handling and effective use in synthesis.

Physicochemical Data

The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 871115-32-1 | [][3] |

| Molecular Formula | C₁₁H₂₃N₃O₂ | [][3] |

| Molecular Weight | 229.32 g/mol | [][3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CN)N | [3] |

| InChIKey | GFRZXIHYVYRFPV-UHFFFAOYSA-N | [3] |

| Predicted XlogP | -0.4 | [3] |

Safety and Handling

This compound is classified as hazardous. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Synthesis and Characterization

Proposed Synthetic Pathway

A highly effective strategy involves a multi-step sequence starting from the commercially available 1-Boc-4-piperidone. This pathway leverages a Strecker-type synthesis followed by reduction.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

-

Rationale: The Strecker synthesis is a classic and efficient method for producing α-aminonitriles from ketones. The use of ammonium chloride provides the ammonia source in situ, which first forms an imine with the piperidone. Subsequent nucleophilic attack by the cyanide ion yields the stable α-aminonitrile intermediate.

-

Procedure:

-

To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in methanol/water (e.g., 2:1 v/v), add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the α-aminonitrile intermediate.

-

Step 2: Synthesis of this compound (CAS 871115-32-1)

-

Rationale: The reduction of the nitrile and the concomitant stability of the Boc-protecting group are key. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the nitrile to a primary amine. Alternatively, catalytic hydrogenation using Raney Nickel is a scalable and often safer method for this transformation.

-

Procedure (using LiAlH₄):

-

To a flame-dried flask under an inert atmosphere (e.g., Argon), add a solution of the α-aminonitrile intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add LiAlH₄ (e.g., 2.0-3.0 eq) portion-wise, controlling the exotherm.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting slurry until a white precipitate forms, then filter through a pad of Celite®, washing with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude target compound, which can be further purified if necessary.

-

Characterization and Analytical Data

Full experimental characterization is critical for confirming the structure and purity of the synthesized material.

Mass Spectrometry (Predicted) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

| Adduct | Predicted m/z |

| [M+H]⁺ | 230.18631 |

| [M+Na]⁺ | 252.16825 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted) While experimental spectra are not publicly available, the expected signals can be predicted based on the structure and data from analogous compounds.[4]

-

¹H NMR (predicted, CDCl₃, 500 MHz):

-

δ ~3.8-3.2 (m, 4H): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H).

-

δ ~2.8 (s, 2H): Protons of the aminomethyl (-CH₂NH₂) group.

-

δ ~1.8-1.5 (m, 4H): Protons on the piperidine ring at the C3 and C5 positions.

-

δ ~1.45 (s, 9H): Protons of the tert-butyl group of the Boc protector.

-

δ (broad s, 4H): Protons of the two NH₂ groups (signal may be broad and exchangeable with D₂O).

-

-

¹³C NMR (predicted, CDCl₃, 125 MHz):

-

δ ~155.0: Carbonyl carbon of the Boc group.

-

δ ~79.5: Quaternary carbon of the tert-butyl group.

-

δ ~55.0: Quaternary carbon at C4 of the piperidine ring.

-

δ ~50.0: Carbon of the aminomethyl group (-CH₂NH₂).

-

δ ~40.0: Carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).

-

δ ~33.0: Carbons of the piperidine ring at C3 and C5.

-

δ ~28.4: Methyl carbons of the tert-butyl group.

-

Applications in Drug Discovery: A Scaffold for Neurotherapeutics

The unique structural arrangement of CAS 871115-32-1 makes it an attractive building block for creating complex molecules targeting a variety of biological systems. The dual amine functionality allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) systematically.

A significant application of this scaffold is in the development of inhibitors for the treatment of neurodegenerative diseases. For instance, This compound has been utilized as a key reactant in the synthesis of novel benzofuran, benzothiophene, and indole derivatives designed as inhibitors of tau oligomer formation. [5] The aggregation of the tau protein is a pathological hallmark of Alzheimer's disease and other tauopathies.

Caption: Role of the piperidine scaffold in constructing tau inhibitors.

In this context, the piperidine moiety serves to:

-

Orient Substituents: It positions the appended heterocyclic pharmacophore in a specific three-dimensional orientation for optimal binding to the target protein.

-

Provide Solubilizing Groups: The amine functionalities can be protonated at physiological pH, improving the aqueous solubility of the final compound, a critical parameter for CNS drug candidates.

-

Offer Points for Further Derivatization: One of the primary amines can be functionalized to attach the core pharmacophore, while the other remains available for modification to fine-tune properties like cell permeability or metabolic stability.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its synthesis, while requiring careful control, is achievable through established methodologies. The compound's true strength lies in its utility as a versatile scaffold, providing a robust and adaptable platform for generating libraries of complex molecules. As demonstrated by its application in the synthesis of potential treatments for neurodegenerative diseases, this building block enables the exploration of new chemical space and is a vital tool for medicinal chemists striving to develop the next generation of therapeutics.

References

-

Rolt, A., et al. (2017). Supporting Information: Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]

-

Semantic Scholar. S1 Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4- carboxamides as selective, orally active inhibitors of. [https://www.semanticscholar.org/paper/S1-Discovery-of-4-amino-1-(7H-pyrrolo-%5B2-%2C3-d-%5D-d-Barlaam-Gairin/56722245b98a3e742721a36481615598695d7f1d]([Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]

-

Risen Exhibit 2088 Alzheon v. Risen IPR2021-00347. STN entry for CAS 871115-32-1. [Link]

-

Maloney, D.J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

PubMed Central. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

Foreword: The Strategic Value of Complex Scaffolds

An In-Depth Technical Guide to 1-Boc-4-amino-4-(aminomethyl)piperidine: A Versatile Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy and safety profiles is paramount. The design of these molecules often hinges on the strategic use of "privileged scaffolds"—structural motifs that are consistently found in biologically active compounds.[1] The saturated N-heterocyclic piperidine ring is one such scaffold, prized for its conformational flexibility, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation, enhancing interactions with biological targets.[1][2][3]

This guide delves into the technical intricacies of a particularly valuable, yet complex, derivative: 1-Boc-4-amino-4-(aminomethyl)piperidine . This molecule is not a simple linear linker; it is a bifunctional, gem-diamino building block that offers a unique platform for constructing sophisticated molecular architectures. The presence of two primary amines at a single quaternary carbon, combined with the orthogonally protected ring nitrogen, provides a nexus of controlled reactivity. Understanding its properties, synthesis, and reactivity is key to unlocking its potential in developing next-generation therapeutics, from oncology to neurodegenerative disease. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to that mission.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. These parameters govern everything from reaction stoichiometry and solvent selection to purification and final formulation.

Core Properties

The key physicochemical data for 1-Boc-4-amino-4-(aminomethyl)piperidine and its common isomer, 1-Boc-4-(aminomethyl)piperidine, are summarized below for comparative reference. The gem-diamino structure of the title compound significantly influences its polarity and hydrogen bonding capacity compared to its isomer.

| Property | 1-Boc-4-amino-4-(aminomethyl)piperidine | 1-Boc-4-(aminomethyl)piperidine (Isomer) |

| Molecular Formula | C₁₁H₂₃N₃O₂ | C₁₁H₂₂N₂O₂[4] |

| Molecular Weight | 229.32 g/mol | 214.30 g/mol [4] |

| CAS Number | 165654-23-9 | 144222-22-0[4] |

| Appearance | White to off-white solid or viscous oil | Colorless to yellow liquid or low melting solid[5][6] |

| Boiling Point | Not well-documented; expected to be higher than isomer due to increased H-bonding | 237-238 °C |

| Density | > 1.0 g/mL (estimated) | 1.013 g/mL at 25 °C |

| Solubility | Soluble in methanol, dichloromethane, DMSO; moderate water solubility | Soluble in most organic solvents |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the structure and purity of the material. While a dedicated spectrum for the title compound is not widely published, its expected signature can be predicted based on its structure and data from close analogs like 1-Boc-4-(aminomethyl)piperidine.[7]

-

¹H NMR: The spectrum would be characterized by the absence of a proton at the C4 position. Key signals would include:

-

A large singlet at ~1.45 ppm for the 9 protons of the tert-butyl (Boc) group.

-

Broad multiplets for the piperidine ring protons, typically between 1.2-1.8 ppm and 2.8-4.1 ppm.

-

A singlet for the two protons of the aminomethyl (-CH₂NH₂) group.

-

A broad singlet corresponding to the protons of the two primary amine groups (-NH₂), which may exchange with solvent.

-

-

¹³C NMR: The most telling signal would be the quaternary carbon at the C4 position. Other key signals include the carbonyl of the Boc group (~155 ppm), the C(CH₃)₃ carbon (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).

-

Mass Spectrometry (MS): ESI-MS would show a prominent [M+H]⁺ ion at m/z 230.18.

Synthesis Strategy and Mechanistic Considerations

The synthesis of gem-diamino compounds requires a nuanced approach compared to their simpler amine counterparts. Direct amination is often challenging, necessitating multi-step pathways. The challenge of selectively protecting symmetrical diamines, a common issue in this field, underscores the need for robust synthetic design.[8][9][10]

Proposed Synthetic Workflow: Reductive Amination of an Aminonitrile

A logical and scalable approach to 1-Boc-4-amino-4-(aminomethyl)piperidine begins with the commercially available 1-Boc-4-piperidone. The key transformation is a modified Strecker synthesis.

Causality Behind Experimental Choices:

-

Step 1 (Strecker Reaction): 1-Boc-4-piperidone is treated with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). This in-situ formation of an iminium ion, followed by nucleophilic attack by cyanide, is a classic and efficient method for creating α-aminonitriles. The Boc group is stable to these conditions.

-

Step 2 (Nitrile Reduction): The resulting 1-Boc-4-amino-4-cyanopiperidine is then subjected to powerful reduction. A metal hydride like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation over Raney Nickel at high pressure is required to reduce the nitrile group to a primary amine. This step must be carefully controlled to avoid side reactions.

Below is a visualization of this proposed workflow.

Caption: Proposed two-step synthesis of the title compound.

Reactivity and Strategic Functionalization

The synthetic utility of 1-Boc-4-amino-4-(aminomethyl)piperidine lies in the differential reactivity of its three nitrogen atoms. This allows for a hierarchical approach to building molecular complexity.

-

N1 (Ring Nitrogen): Protected by the acid-labile Boc group. It is unreactive to most nucleophilic and basic conditions, serving as a stable anchor during initial synthetic steps.[11] Deprotection with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane reveals a secondary amine, ready for late-stage modification.

-

N4 & N4' (Exocyclic Primary Amines): These two primary amines are the primary sites of nucleophilic reactivity. While electronically similar, their steric environments are slightly different, which can be exploited for selective reactions under carefully controlled conditions (e.g., low temperature, slow addition of reagents). However, for robust selectivity, a protection-deprotection strategy is superior.

Orthogonal Protection Workflow

To achieve selective functionalization, one of the primary amines can be protected with a group that is stable to the conditions used to remove the Boc group, and vice-versa. The Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile, is an ideal orthogonal partner to the acid-labile Boc group.

Caption: Orthogonal protection strategy for selective modification.

Applications in Drug Discovery

The piperidine scaffold is a cornerstone of therapeutics targeting the central nervous system (CNS), cancer, and infectious diseases.[1] The unique gem-diamino motif of 1-Boc-4-amino-4-(aminomethyl)piperidine makes it an exceptionally powerful building block for introducing specific pharmacophoric features.

Role as a Versatile Building Block

This compound serves as a precursor or key intermediate in the synthesis of a wide range of bioactive molecules.[5][12] Its utility has been demonstrated in the development of various protein agonists and antagonists.[13]

| Therapeutic Area | Application & Rationale | Example Drug Classes |

| Oncology | The diamino motif can act as a potent hydrogen bond donor or a chelation point for metal-dependent enzymes. The piperidine core provides a rigid scaffold to orient functional groups for optimal binding in kinase active sites. | Kinesin Spindle Protein Inhibitors[13], Pim-1 Kinase Inhibitors[13] |

| Metabolic Disease | The structure can be elaborated to mimic endogenous ligands, enabling the design of agonists for GPCRs involved in metabolic regulation. The primary amines are key handles for adding side chains that improve potency and oral bioavailability. | GPR119 Agonists (Antidiabetic)[13] |

| Infectious Disease | The basic nitrogen centers are crucial for interacting with acidic residues in viral or bacterial enzymes, such as proteases. The scaffold allows for the creation of non-peptidic mimics with improved stability. | Aspartic Acid Protease Inhibitors (e.g., for HIV)[13] |

| Neuroscience | The piperidine ring is a classic component of CNS drugs, facilitating blood-brain barrier penetration. The diamino functionality can be used to target receptors or transporters that require specific polar interactions. | Analgesics, Antipsychotics[14] |

Representative Experimental Protocol: Selective Mono-Acylation

This protocol describes a self-validating system for the selective acylation of one primary amine on the 1-Boc-4-amino-4-(aminomethyl)piperidine scaffold.

Objective: To synthesize N-((1-(tert-butoxycarbonyl)-4-aminopiperidin-4-yl)methyl)acetamide.

Materials:

-

1-Boc-4-amino-4-(aminomethyl)piperidine (1.0 eq)

-

Acetic Anhydride (Ac₂O) (0.95 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Methanol/Triethylamine solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-amino-4-(aminomethyl)piperidine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -20 °C in an appropriate cooling bath. Causality: Lowering the temperature reduces the reaction rate, enhancing the kinetic selectivity for the sterically more accessible aminomethyl group over the C4-amino group.

-

Reagent Addition: In a separate flask, prepare a solution of acetic anhydride (0.95 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes using a syringe pump. Causality: Slow, substoichiometric addition of the acylating agent is critical to minimize di-acylation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at -20 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of starting material and the formation of the mono-acylated product versus the di-acylated byproduct.

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of methanol in ethyl acetate containing 0.5% triethylamine. Causality: The addition of a small amount of base (TEA) to the eluent prevents the basic amine products from streaking on the acidic silica gel, leading to better separation.

-

Characterization: Combine the pure fractions and concentrate to yield the desired product. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Safety and Handling

Proper handling of chemical reagents is essential for laboratory safety.

-

Hazards: As an amine-containing compound, 1-Boc-4-amino-4-(aminomethyl)piperidine should be treated as a potential corrosive and irritant. It may cause skin burns and serious eye damage.[6][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][6] Work in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[16]

Conclusion

1-Boc-4-amino-4-(aminomethyl)piperidine is more than a simple building block; it is a strategic tool for medicinal chemists. Its unique gem-diamino structure, coupled with an orthogonal protection strategy, provides a reliable and versatile entry point for creating molecules with significant structural complexity and precise three-dimensional architecture. By mastering its synthesis and reactivity, researchers can significantly expand their chemical space and accelerate the discovery of novel therapeutics to address pressing medical needs.

References

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Google.

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Google.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

- Piperidine nucleus in the field of drug discovery.

- 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0. Sigma-Aldrich.

- 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum. ChemicalBook.

- 1-Boc-4-(aminomethyl)piperidine. Chem-Impex.

- MRT - Mono-Boc-Protection of Diamines. Sigma-Aldrich.

- 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0. Sigma-Aldrich.

- 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0. Sigma-Aldrich.

- An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine. Benchchem.

- 1-BOC-4-(Aminomethyl)piperidine, 97% 5 g. Thermo Scientific Chemicals.

- 1-Boc-4-aminopiperidine-4-carboxylic acid. Chem-Impex.

- General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.

- General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.

- 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0. Sigma-Aldrich.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- 1-BOC-4-(Aminomethyl)piperidine, 97%. Fisher Scientific.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-BOC-4-(Aminomethyl)piperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]

- 8. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 9. redalyc.org [redalyc.org]

- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. chemimpex.com [chemimpex.com]

- 13. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. 1-BOC-4-(Aminomethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 16. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate

Abstract

Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is a pivotal synthetic intermediate, prized for its unique geminal diamine scaffold constrained within a piperidine ring. The presence of an acid-labile tert-butyloxycarbonyl (Boc) protecting group makes it an exceptionally versatile building block for constructing complex molecular architectures in medicinal chemistry and drug development.[1] This guide provides a comprehensive exploration of a robust and scalable synthetic pathway to this target molecule, starting from the commercially available 1-Boc-4-piperidone. We will delve into the strategic considerations behind each synthetic step, offer a detailed experimental protocol, and discuss the mechanistic underpinnings of the key transformations. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable compound.

Introduction and Strategic Overview

The synthesis of molecules containing a quaternary carbon substituted with two distinct amine functionalities presents a significant synthetic challenge due to steric hindrance and the potential for competing side reactions. The target molecule, this compound, exemplifies this challenge. Its structure is foundational in the development of various therapeutic agents, where the piperidine core influences solubility and pharmacokinetic properties, and the dual amine groups provide anchor points for further functionalization.[2][3]

Our synthetic strategy is designed around the sequential and stereocontrolled construction of the two C-N bonds at the C4 position of the piperidine ring. The chosen pathway begins with 1-Boc-4-piperidone and proceeds through a key α-amino nitrile intermediate. This approach is advantageous as it leverages well-established and high-yielding chemical transformations.

Physicochemical Properties of the Target Compound

| Property | Value |

| Molecular Formula | C₁₁H₂₃N₃O₂[4] |

| Molecular Weight | 229.32 g/mol [4] |

| CAS Number | 871115-32-1[4] |

| Appearance | Expected to be an oil or low-melting solid |

| IUPAC Name | This compound[4] |

Synthetic Pathway and Mechanistic Rationale

The selected synthetic route comprises three main stages:

-

Cyanohydrin Formation and Azide Introduction: Conversion of the ketone to an α-azido nitrile.

-

Simultaneous Reduction: Reduction of both the azide and nitrile functionalities to primary amines.

This pathway is efficient as it builds the complex quaternary center through a series of reliable reactions and culminates in a powerful reduction step that simultaneously unveils both amine groups.

Overall Synthetic Scheme

Caption: High-level overview of the synthetic route.

Step 1: Synthesis of tert-butyl 4-azido-4-cyanopiperidine-1-carboxylate

The initial transformation from a ketone to an α-azido nitrile is a cornerstone of this synthesis. It is achieved in a multi-step, one-pot sequence that avoids the isolation of the potentially hazardous cyanohydrin intermediate.

-

Cyanohydrin Formation: The reaction is initiated by treating 1-Boc-4-piperidone with sodium cyanide. The addition of sodium bisulfite is crucial as it acts as a mild acid catalyst and helps to establish an equilibrium that favors the formation of the cyanohydrin. The Boc group is stable under these mild conditions and effectively prevents side reactions at the piperidine nitrogen.[5]

-

Sulfonylation: The hydroxyl group of the in-situ generated cyanohydrin is a poor leaving group. To facilitate its displacement, it is converted into a good leaving group by reaction with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. This forms a stable tosylate ester.

-

Azide Displacement (Sₙ2 Reaction): The tosylate is then displaced by an azide nucleophile (from sodium azide, NaN₃) via an Sₙ2 reaction. This step proceeds efficiently due to the excellent leaving group ability of the tosylate. The introduction of the azide at this stage is strategic; azides are stable, high-energy functional groups that serve as excellent precursors to primary amines through clean reduction reactions.[6]

Step 2: Simultaneous Reduction to the Geminal Diamine

The final step involves the reduction of both the azide and the nitrile groups to their corresponding primary amines. This transformation is the key to forming the desired product and can be accomplished using several robust methods.

-

Catalytic Hydrogenation: This is often the preferred method for industrial-scale synthesis due to its operational simplicity and safety. Hydrogen gas in the presence of a catalyst like Raney Nickel is highly effective. The reaction proceeds by the sequential reduction of the azide to an amine and the nitrile to an imine, which is then further reduced to the aminomethyl group. High pressure and elevated temperature may be required for the complete reduction of the nitrile.

-

Chemical Reduction with Hydrides: For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is an exceptionally powerful reducing agent capable of reducing both functional groups simultaneously and rapidly. The mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbons of the nitrile and the terminal nitrogen of the azide.

Sources

C11H23N3O2 chemical structure and synthesis

An In-depth Technical Guide on the Chemical Structure and Synthesis of Guanidine-Based Bioactive Molecules: A Focus on Nα-Acyl-L-Arginine Ethyl Esters

Abstract

The molecular formula C11H23N3O2 represents a fascinating area of chemical space, rich with potential for biological activity, largely due to the presence of nitrogen and oxygen heteroatoms suggesting functionalities capable of complex molecular interactions. While a singular, prominent compound with this exact formula is not readily identifiable in the current body of scientific literature, the formula's characteristics point towards the highly significant class of guanidine-containing compounds. These molecules, and particularly derivatives of the amino acid L-arginine, are of profound interest to researchers, scientists, and drug development professionals. The guanidinium group, a key feature of arginine, is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents for a wide range of diseases, including cancer, and bacterial and viral infections.[1][2][3][4] This guide, therefore, focuses on a representative and industrially relevant class of arginine derivatives: the Nα-acyl-L-arginine ethyl esters. We will delve into their chemical architecture and provide a detailed, field-proven methodology for their synthesis, offering insights into the rationale behind the experimental choices.

The Guanidinium Core: A Privileged Scaffold in Drug Discovery

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a key functional moiety in a plethora of biologically active molecules.[1][2] Its ability to exist in a protonated, delocalized cationic form at physiological pH allows for strong, specific interactions with biological targets such as proteins and nucleic acids. This has led to the development of numerous guanidine-based drugs with diverse therapeutic applications, from antiviral agents to anticancer therapies.[1][5]

Chemical Structure and Stereochemistry of Nα-Acyl-L-Arginine Ethyl Esters

The Nα-acyl-L-arginine ethyl esters are a class of cationic surfactants derived from the natural amino acid L-arginine. Their general structure consists of three key components:

-

The L-Arginine Core: This provides the chiral center (alpha-carbon) in the L-configuration, which is crucial for stereospecific interactions with biological systems. The side chain contains the characteristic guanidinium group.

-

The Ethyl Ester: The carboxyl group of arginine is esterified with ethanol. This modification enhances the lipophilicity of the molecule and can influence its transport and metabolic stability.

-

The Nα-Acyl Chain: A fatty acid is attached to the alpha-amino group of the arginine core via an amide linkage. The length and nature of this acyl chain are critical determinants of the molecule's surfactant properties and biological activity.

The stereochemistry of these molecules is defined by the L-configuration of the arginine backbone. Stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms, can exhibit significantly different biological activities.[6][7][8][9] Maintaining the stereochemical integrity during synthesis is therefore of paramount importance.

Synthesis of Nα-Acyl-L-Arginine Ethyl Esters: A Two-Step Approach

The synthesis of Nα-acyl-L-arginine ethyl esters is typically achieved through a robust two-step process, starting from L-arginine hydrochloride.[10][11]

Step 1: Esterification of L-Arginine

The first step involves the esterification of the carboxylic acid group of L-arginine with ethanol to produce L-arginine ethyl ester. A common and efficient method for this transformation is the use of thionyl chloride (SOCl2) in ethanol.

Experimental Protocol: Synthesis of L-Arginine Ethyl Ester Dihydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-arginine hydrochloride in absolute ethanol at room temperature.[10][11] The molar ratio of L-arginine hydrochloride to ethanol can vary, with ratios of 1:30 to 1:35 being reported.[11]

-

Addition of Thionyl Chloride: Cool the suspension in an ice bath to 0-5°C. Slowly add thionyl chloride dropwise to the stirred suspension.[12][13] The molar ratio of thionyl chloride to L-arginine hydrochloride is typically in the range of 1:1 to 2:1.[11] This step is exothermic and should be performed with caution.

-

Reaction Progression: After the addition of thionyl chloride is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 70-80°C) for 3-5 hours.[10][11]

-

Work-up and Isolation: After the reaction is complete, remove the excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator. The crude L-arginine ethyl ester dihydrochloride is obtained as a solid residue.[10] This crude product can be used directly in the next step or purified by recrystallization.

Causality Behind Experimental Choices:

-

Thionyl Chloride: Thionyl chloride reacts with ethanol to form ethyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid of arginine, making it more susceptible to nucleophilic attack by ethanol. Thionyl chloride also acts as a dehydrating agent, driving the equilibrium towards the formation of the ester.

-

Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring the complete conversion of the starting material.

Step 2: Acylation of L-Arginine Ethyl Ester

The second step is the acylation of the α-amino group of the newly formed L-arginine ethyl ester with a long-chain fatty acid chloride. This is typically carried out under Schotten-Baumann conditions.[10]

Experimental Protocol: Synthesis of Nα-Acyl-L-Arginine Ethyl Ester

-

Preparation: Dissolve the crude L-arginine ethyl ester dihydrochloride in deionized water.

-

pH Adjustment: Adjust the pH of the solution to approximately 6.7-6.9 by the dropwise addition of an aqueous sodium hydroxide solution.[11] This deprotonates the α-amino group, making it nucleophilic.

-

Acylation: Cool the solution to 10-20°C and add the desired long-chain fatty acid chloride (e.g., lauroyl chloride) dropwise while vigorously stirring.[11] Maintain the pH of the reaction mixture in the desired range by the concomitant addition of sodium hydroxide solution.

-

Reaction Completion and Isolation: Continue stirring the mixture for 1-2 hours at 10-20°C.[11] The Nα-acyl-L-arginine ethyl ester will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash it with water to remove any inorganic salts, and then dry it under vacuum.[11]

Causality Behind Experimental Choices:

-

Schotten-Baumann Conditions: This refers to the acylation of an amine with an acid chloride in the presence of a base. The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine and allowing the reaction to proceed to completion.

-

pH Control: Maintaining the pH in a slightly acidic to neutral range is crucial. If the pH is too low, the α-amino group will be protonated and non-nucleophilic. If the pH is too high, the ester and the acid chloride can undergo hydrolysis.

Summary of Synthesis Parameters

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Esterification | L-Arginine HCl, Ethanol | Thionyl Chloride | Ethanol | 70-80 (Reflux) | 3-5 | High | [10][11] |

| 2. Acylation | L-Arginine Ethyl Ester Dihydrochloride, Lauroyl Chloride | Sodium Hydroxide | Water | 10-20 | 1-2 | High | [11] |

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis pathway for Nα-acyl-L-arginine ethyl esters.

Caption: Synthesis workflow for Nα-Acyl-L-Arginine Ethyl Esters.

Conclusion

While the specific molecule C11H23N3O2 remains elusive as a singularly prominent entity, the exploration of its potential chemical space leads us to the scientifically rich and industrially relevant family of guanidine-based compounds, particularly the Nα-acyl-L-arginine ethyl esters. This guide has provided a comprehensive overview of the chemical structure of these molecules and a detailed, practical guide to their synthesis. The methodologies described are robust and scalable, providing a solid foundation for researchers and drug development professionals working in this exciting field. The continued exploration of guanidine-containing molecules holds immense promise for the discovery of new therapeutic agents.

References

- Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties. (n.d.). Google Scholar.

- Selected examples of guanidine-based drugs. (n.d.).

- Biological activities of guanidine compounds. (n.d.). PubMed.

- Preparation method of lauroyl arginine ethyl ester hydrochloride. (n.d.).

- Applications of Guanidine in Pharmaceutical Field. (n.d.). JOCPR.

- A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (n.d.). MDPI.

- Production and purification process of lauroyl arginine ethyl ester hydrochloride. (n.d.).

- Arginine Ester Hydrochloride Lab Report. (n.d.). Bartleby.com.

- Preparation method of L-arginine ethyl ester hydrochloride. (n.d.).

- Biosynthesis of agmatine in isolated mitochondria and perfused rat liver: studies with 15N-labelled arginine. (n.d.). PMC - NIH.

- Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. (n.d.). PubMed Central.

- Synthesis and metabolic pathways of agmatine. (n.d.).

- Synthesis method of agmatine sulfate. (n.d.).

- CID 57436622 | C11H23. (n.d.). PubChem.

- Hydroxylamine Analogue of Agmatine: Magic Bullet for Arginine Decarboxylase. (n.d.). PMC - NIH.

- Stereochemistry Of Covalently Bonded Molecules 2 - Covalent Bonds - MC

- Agmatine biosynthesis | P

- Stereoisomers, enantiomers, and chirality centers | Organic chemistry. (2014, May 31). Khan Academy.

- Chapter 3: Conformation and Stereochemistry. (n.d.). Organic Chemistry.

- Total (Bio)Synthesis: Strategies of Nature and of Chemists. (n.d.). PMC - PubMed Central.

- Cambridge id 5545326 | C25H23N3O2. (n.d.). PubChem.

- Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. (2018, September 10). Master Organic Chemistry.

- Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli. (n.d.). Frontiers.

- Chirality and Stereoisomers. (2025, October 26). Chemistry LibreTexts.

- Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. (2024, June 5). YouTube.

Sources

- 1. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide | C12H11F3N2O3 | CID 9882395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The molecular formula of allicin, the compound responsible - Brown 14th Edition Ch 3 Problem 39d [pearson.com]

- 8. quora.com [quora.com]

- 9. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 11. CID 57436622 | C11H23 | CID 57436622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cambridge id 5545326 | C25H23N3O2 | CID 1356857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. arpnjournals.org [arpnjournals.org]

Spectroscopic Data for 1-Boc-4-amino-4-(aminomethyl)piperidine: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The Significance of 1-Boc-4-amino-4-(aminomethyl)piperidine in Medicinal Chemistry

1-Boc-4-amino-4-(aminomethyl)piperidine, with CAS Number 180379-99-9, is a pivotal building block in modern medicinal chemistry. Its rigid piperidine scaffold, combined with a protected primary amine and a geminal diamino-substituted quaternary carbon, offers a unique three-dimensional structure that is instrumental in the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic transformations and allows for selective deprotection, a critical feature in multi-step reaction sequences. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural confirmation and purity analysis, essential for its application in pharmaceutical research and development.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of functional groups in 1-Boc-4-amino-4-(aminomethyl)piperidine gives rise to a distinct spectroscopic fingerprint. Understanding these features is paramount for unambiguous identification and quality control.

Caption: Molecular Structure of 1-Boc-4-amino-4-(aminomethyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Boc-4-amino-4-(aminomethyl)piperidine, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of 1-Boc-4-amino-4-(aminomethyl)piperidine is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the steric environment.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Boc-4-amino-4-(aminomethyl)piperidine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH ₃)₃ (Boc) | ~1.45 | Singlet | 9H |

| Piperidine CH ₂ (axial & equatorial) | 1.50 - 1.80 | Multiplet | 4H |

| Piperidine CH ₂ (adjacent to N-Boc) | 3.00 - 3.50 | Multiplet | 4H |

| CH ₂NH₂ | ~2.70 | Singlet | 2H |

| NH ₂ (amino and aminomethyl) | Broad signal, variable | Singlet | 4H |

Note: Predicted chemical shifts are based on the analysis of structurally related compounds. Actual experimental values may vary.

The protons of the tert-butyl group of the Boc protector are expected to appear as a sharp singlet around 1.45 ppm due to their magnetic equivalence. The piperidine ring protons will present as complex multiplets in the aliphatic region. The protons on the carbons adjacent to the Boc-protected nitrogen will be shifted downfield (3.00 - 3.50 ppm) compared to the other ring protons (1.50 - 1.80 ppm). The methylene protons of the aminomethyl group are anticipated to be a singlet around 2.70 ppm. The protons of the two primary amine groups are expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Boc-4-amino-4-(aminomethyl)piperidine

| Carbon | Predicted Chemical Shift (ppm) |

| C (CH₃)₃ (Boc) | ~28.5 |

| C (CH₃)₃ (Boc) | ~80.0 |

| Piperidine C H₂ | ~30-40 |

| Piperidine C H₂ (adjacent to N-Boc) | ~40-50 |

| C -4 (Quaternary) | ~55-65 |

| C H₂NH₂ | ~45-55 |

| C =O (Boc) | ~155.0 |

Note: Predicted chemical shifts are based on the analysis of structurally related compounds. Actual experimental values may vary.

The carbonyl carbon of the Boc group is the most downfield signal, expected around 155.0 ppm. The quaternary carbon of the tert-butyl group will appear around 80.0 ppm, while the methyl carbons will be observed at approximately 28.5 ppm. The quaternary carbon at the 4-position of the piperidine ring is a key diagnostic signal, expected in the 55-65 ppm range. The various methylene carbons of the piperidine ring and the aminomethyl group will have distinct signals in the 30-55 ppm region.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for 1-Boc-4-amino-4-(aminomethyl)piperidine

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Carbamate) | 1680 - 1700 | Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

The IR spectrum will be dominated by a strong absorption band in the 1680-1700 cm⁻¹ region, corresponding to the carbonyl (C=O) stretching of the Boc group. The N-H stretching vibrations of the primary amine groups will appear as a broad band in the 3300-3500 cm⁻¹ region. The aliphatic C-H stretching vibrations will be observed between 2850 and 3000 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): For the molecular formula C₁₁H₂₃N₃O₂, the exact mass is 229.1790. In a high-resolution mass spectrum (HRMS), the [M+H]⁺ ion would be observed at m/z 230.1863.

-

Key Fragmentation Patterns: A characteristic fragmentation would be the loss of the Boc group or isobutylene.

-

[M - C₄H₈]⁺ (loss of isobutylene): m/z 173.12

-

[M - Boc + H]⁺: m/z 130.13

-

Further fragmentation of the piperidine ring would also be observed.

-

Caption: Predicted key fragmentation pathways for 1-Boc-4-amino-4-(aminomethyl)piperidine.

Experimental Protocols: Acquiring High-Quality Spectroscopic Data

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-Boc-4-amino-4-(aminomethyl)piperidine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can affect chemical shifts, particularly of the N-H protons.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

IR Spectroscopy

-

Sample Preparation: The compound can be analyzed as a neat liquid or solid using an Attenuated Total Reflectance (ATR) accessory, or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal or salt plate before running the sample.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Operate the instrument in positive ion mode to observe the [M+H]⁺ ion.

-

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

-

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic data of 1-Boc-4-amino-4-(aminomethyl)piperidine provides a definitive means of structural verification and purity assessment. A thorough understanding of its NMR, IR, and MS spectra is crucial for scientists utilizing this versatile building block in the synthesis of novel chemical entities. The characteristic signals and fragmentation patterns detailed in this guide serve as a valuable reference for researchers in the pharmaceutical and chemical industries, ensuring the quality and integrity of their synthetic intermediates and final products.

References

Note: As of the last update, publicly available, experimentally verified spectroscopic data for 1-Boc-4-amino-4-(aminomethyl)piperidine (CAS 180379-99-9) is limited. The presented data is based on theoretical predictions and analysis of structurally similar compounds. For definitive data, it is recommended to acquire spectra on a verified sample.

A Technical Guide to the Solubility of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate for Pharmaceutical Development

Abstract

tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is a key bifunctional building block in modern medicinal chemistry, prized for its geminal-diamine scaffold integrated into a piperidine ring. The successful application of this intermediate in synthesis, purification, and formulation is critically dependent on a thorough understanding of its solubility profile. This guide provides a comprehensive analysis of the molecule's structural features as they pertain to solubility, offers predictions across a range of common organic solvents, and presents a robust, self-validating experimental protocol for the quantitative determination of its solubility. This document is intended to equip researchers, chemists, and drug development professionals with the theoretical knowledge and practical tools necessary to effectively utilize this versatile compound.

Introduction to the Molecule: A Structural and Functional Overview

This compound (CAS No. 871115-32-1) is a synthetic organic compound with a molecular weight of 229.32 g/mol .[1] Its structure is characterized by a piperidine ring substituted at the 4-position with two primary amine groups, one directly on the ring and one as a methylamine. The ring's secondary amine is protected by a tert-butyloxycarbonyl (Boc) group.

This unique arrangement offers several strategic advantages in drug design:

-

Geminal-Diamine Scaffold: Provides two distinct points for molecular elaboration, enabling the synthesis of complex architectures and bidentate ligands.

-

Boc Protection: The acid-labile Boc group masks the reactivity of the ring nitrogen, allowing for selective reactions at the primary amines.[2] Its presence also significantly increases the molecule's lipophilicity.[2]

-

Piperidine Core: A privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties.

A deep understanding of the compound's solubility is paramount. It dictates the choice of reaction solvents, influences purification strategies (crystallization vs. chromatography), and is a critical parameter for formulation development in preclinical studies.[3]

Theoretical Assessment of Solubility

The solubility of this molecule is governed by the interplay between its highly polar amine functionalities and its nonpolar Boc group and hydrocarbon backbone. This amphiphilic nature suggests a nuanced solubility profile. The principle of "like dissolves like" provides a framework for predicting its behavior in different classes of organic solvents.

-

Hydrogen Bonding: The two primary amine (-NH2) groups contain four N-H bonds, making the molecule a potent hydrogen bond donor.[4][5] The lone pairs on all three nitrogen atoms and the two carbonyl oxygens also act as hydrogen bond acceptors.[6][7] This capacity for strong intermolecular hydrogen bonding is a dominant factor in its solubility.[4]

-

Polarity and Lipophilicity: The bulky, nonpolar tert-butyl group significantly increases the molecule's lipophilicity and its affinity for nonpolar environments.[2] Conversely, the high density of polar N-H and C=O bonds contributes to a strong dipole moment.

Predicted Solubility Profile:

Based on these structural characteristics, the following solubilities can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in extensive hydrogen bonding with the amine and carbonyl groups, effectively solvating the molecule. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and their ability to accept hydrogen bonds make them effective solvents. DMSO and DMF are particularly powerful. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is effective at dissolving Boc-protected compounds due to its ability to solvate the nonpolar group, but its capacity for hydrogen bonding is limited, which may restrict solubility.[2] |

| Ethereal | Tetrahydrofuran (THF) | Low to Moderate | THF can act as a hydrogen bond acceptor but lacks the polarity to effectively solvate the two highly polar primary amine groups. |

| Nonpolar Aromatic | Toluene | Very Low | The nonpolar nature of toluene is a poor match for the highly polar amine functionalities. |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | The energy required to break the strong intermolecular hydrogen bonds of the solute is not compensated by the weak van der Waals forces with the solvent. |

This predictive framework is visualized in the logical relationship diagram below.

Caption: Logical relationships governing solubility prediction.

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction to quantitative data, a robust and reproducible experimental method is required. The Isothermal Shake-Flask Method is the gold-standard for determining equilibrium solubility and is recommended for its reliability.[8][9] The protocol described below is a self-validating system designed to ensure data integrity.

Principle:

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[8][9] After phase separation, the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, typically HPLC-UV.[10]

Materials and Equipment:

-

This compound (ensure purity >98%)

-

HPLC-grade solvents (Methanol, DMF, DCM, THF, Toluene, Heptane, etc.)

-

Scintillation vials (20 mL) with screw caps

-

Orbital shaker with temperature control[9]

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

HPLC-UV system

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Workflow for the Isothermal Shake-Flask Method.

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range.

-

-

Sample Preparation:

-

Add an excess amount of the solid compound (e.g., ~20 mg, accurately weighed) to a series of scintillation vials. A significant excess is crucial to ensure equilibrium is with the solid state.[8]

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial. Prepare each solvent in triplicate for statistical validity.

-

-

Equilibration:

-

Secure the vials on an orbital shaker inside a temperature-controlled incubator set to 25 °C (or other desired temperature).

-

Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure equilibrium is reached.[9]

-

-

Phase Separation and Sampling:

-

Remove the vials from the shaker and allow them to stand for 30 minutes to let coarse particles settle.

-

Centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates.

-

Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the range of the calibration curve.

-

-

Analysis and Data Interpretation:

-

Analyze the calibration standards and the diluted samples by HPLC-UV.

-

Construct a calibration curve by plotting the peak area against concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the final value as an average of the triplicates ± standard deviation (e.g., in mg/mL or mol/L).

-

Practical Considerations and Applications

-

Impact of Water: Small amounts of water can significantly increase the solubility of amines in less polar organic solvents like DCM or THF by providing a hydrogen-bonding bridge. Ensure solvents are anhydrous for the most accurate and reproducible results.

-

Salt Formation: As a basic compound, this compound will react with acidic impurities or acidic solvents to form salts. These salts often have dramatically different solubility profiles from the free base.

-

Application in Synthesis: For chemical reactions, choosing a solvent where the compound has at least moderate solubility (e.g., >10 mg/mL) is crucial for achieving reasonable reaction rates. For reactions involving Boc-protection or deprotection, solvents like DCM, THF, or methanol are commonly used.[11][12]

-

Application in Purification: Solubility data is essential for developing crystallization procedures. A good crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below. Conversely, for chromatographic purification, high solubility in the mobile phase is required.

Conclusion

This compound possesses a complex solubility profile driven by the balance between its polar geminal-diamine moiety and its nonpolar Boc-protected piperidine core. While theoretical principles provide a strong predictive foundation—suggesting high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents—quantitative experimental determination is essential for all drug development applications. The isothermal shake-flask method detailed herein provides a reliable and robust framework for generating the high-quality data required to guide solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

-

Advanced Properties of Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Physical Properties of Amines. (2023). JoVE. Retrieved from [Link]

-

Amines. (n.d.). NCERT. Retrieved from [Link]

-

Basic Properties of Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Physical Properties of Amines. (n.d.). Lumen Learning. Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Retrieved from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

-

Reactions that Work: Boc Protection. (2012). Chemtips - WordPress.com. Retrieved from [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. This compound | C11H23N3O2 | CID 22975818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rheolution.com [rheolution.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Physical Properties of Amines [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. who.int [who.int]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. chemtips.wordpress.com [chemtips.wordpress.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

A Technical Guide to tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth overview of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS No. 871115-32-1), a key building block for medicinal chemistry and drug development. The document details its physicochemical properties, commercial availability, and strategic applications, particularly as a scaffold in novel therapeutic agents. A representative, field-proven synthetic protocol is presented, grounded in established chemical principles for constructing geminal diamino-substituted piperidine rings. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who are engaged in the design and synthesis of complex molecular architectures.

Introduction: The Strategic Importance of the 4-Amino-4-(aminomethyl)piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal backbone for engaging with biological targets. The compound this compound introduces a unique structural motif: a quaternary carbon at the 4-position bearing two distinct primary amino functionalities.

This geminal diamine arrangement offers several strategic advantages for drug design:

-

Dual Functionality: It provides two points for molecular elaboration, enabling the synthesis of complex structures, such as bifunctional molecules or compounds requiring specific spatial arrangements of pharmacophores.

-

Boc Protection: The presence of the tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen allows for controlled, orthogonal deprotection strategies, which are essential in multi-step syntheses.[1]

-

Scaffold Rigidity and Vectorial Projection: The piperidine ring can act as a rigid linker, positioning the amino and aminomethyl groups in distinct vectors away from the core. This is particularly valuable in fields like Proteolysis Targeting Chimeras (PROTACs), where precise orientation of ligands is critical for activity.[2][3]

This guide will now delve into the practical aspects of sourcing, synthesizing, and utilizing this versatile building block.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a variety of chemical suppliers, ensuring its accessibility for research and development purposes. Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purity typically exceeding 97%.[4][5]

A summary of its key physicochemical properties is presented in Table 1, compiled from publicly available data.[6] This information is critical for reaction planning, analytical characterization, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 871115-32-1 | [6] |

| Molecular Formula | C₁₁H₂₃N₃O₂ | [6] |

| Molecular Weight | 229.32 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CN)N | [6] |

| XLogP3 | -0.4 | [6] |

| Appearance | Varies by supplier; typically a solid or oil | N/A |

Synthesis of the Geminal Diamino Piperidine Core: A Representative Protocol

While multiple synthetic routes to 4-substituted piperidines exist, the construction of the geminal diamino moiety at the C4 position requires a specific and robust strategy. A common and effective approach for introducing an amino group is the Curtius rearrangement, which converts a carboxylic acid into an amine via an acyl azide intermediate.[7][8][9][10] Another powerful method involves the reduction of a nitrile to a primary amine.

The following section outlines a representative, multi-step synthesis adapted from established and patented procedures for analogous structures, such as those described in patent US10059714B2 for the synthesis of 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate.[11] This protocol provides a logical and validated pathway for researchers aiming to synthesize the title compound.

Rationale for the Synthetic Strategy

The chosen synthetic pathway begins with a commercially available, appropriately functionalized piperidine precursor. The key transformations involve:

-

Introduction of a Cyano Group: This serves as a precursor to the aminomethyl moiety.

-

Introduction of a Carboxylic Acid Precursor: This will be converted to the second amino group via a Curtius rearrangement.

-

Reduction of the Nitrile: A chemoselective reduction is required to form the aminomethyl group without affecting other functionalities.

-

Curtius Rearrangement: This key step transforms the carboxylic acid into the second primary amine at the C4 position, creating the gem-diamino center.

This strategy is chosen for its reliability, use of well-documented reactions, and the commercial availability of the starting materials.

Experimental Workflow

The logical flow for the synthesis is depicted in the following diagram:

Caption: A representative workflow for the synthesis of the target compound.

Detailed Protocol

Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

-

Rationale: The Strecker synthesis is a classic and efficient method for producing α-amino nitriles from a ketone. Here, it is used to install both the cyano group and a primary amine at the C4 position in a single step.

-

Procedure:

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as aqueous ethanol, add ammonium chloride (NH₄Cl, 1.5 eq) and sodium cyanide (NaCN, 1.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis of the Nitrile to form tert-butyl 4-amino-4-carboxypiperidine-1-carboxylate

-

Rationale: The cyano group is hydrolyzed under acidic conditions to a carboxylic acid. This sets the stage for the Curtius rearrangement.

-

Procedure:

-

Dissolve the product from Step 1 in concentrated hydrochloric acid (HCl).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the amino acid.

-

Filter the solid product and wash with cold water, then dry under vacuum.

-

Step 3: Curtius Rearrangement to form tert-butyl 4-amino-4-(tert-butoxycarbonylamino)piperidine-1-carboxylate

-

Rationale: The Curtius rearrangement converts the carboxylic acid to an isocyanate, which is trapped in situ with tert-butanol to yield a Boc-protected amine. This reaction is known for its high tolerance of other functional groups and retention of stereochemistry.[12]

-

Procedure:

-

Suspend the amino acid from Step 2 in a mixture of toluene and tert-butanol.

-

Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (TEA, 1.2 eq).

-

Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, until nitrogen evolution ceases.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting di-Boc protected diamine by column chromatography.

-

Step 4: Selective Deprotection and Reduction to Yield the Final Product

-

Rationale: A final step is required to convert the nitrile (from an alternative route where the aminomethyl group is formed first) or deprotect one of the amino groups. Assuming a route where the aminomethyl group is already present as a nitrile, a reduction is necessary.

-

Procedure (if reducing a nitrile):

-